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Compound of Interest

Compound Name: 4-Fluoro-5-iodopyridin-2-amine

Cat. No.: B3028219

An Application Guide to the Synthesis of Kinase Inhibitors Utilizing 4-Fluoro-5-iodopyridin-2-
amine

Abstract

This technical guide provides an in-depth overview of the strategic application of 4-Fluoro-5-
iodopyridin-2-amine as a foundational building block for the synthesis of kinase inhibitors. We
explore its unique structural attributes—orthogonally reactive sites at the C5-iodo and C2-
amino positions, and the modulating effect of the C4-fluoro group—which make it an
exceptionally versatile scaffold in drug discovery. This document details field-proven protocols
for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and
Sonogashira couplings, as well as sequential reaction strategies for constructing complex
heterocyclic cores. The methodologies are presented with a focus on the causal reasoning
behind experimental choices, providing researchers with the necessary tools to design and
execute robust synthetic routes towards novel kinase inhibitors.

Introduction: The Strategic Value of 4-Fluoro-5-
lodopyridin-2-amine

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-
approved drugs. Within this class, 4-Fluoro-5-iodopyridin-2-amine has emerged as a high-
value starting material for the synthesis of targeted therapies, particularly kinase inhibitors. Its
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utility stems from a combination of strategically placed functional groups that allow for
controlled, sequential modifications to build molecular complexity.

e The C5-lodo Group: This position serves as a classical handle for a wide array of palladium-
catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards
oxidative addition to a Pd(0) center, enabling the facile formation of carbon-carbon and
carbon-heteroatom bonds under relatively mild conditions. This is the primary site for
introducing aryl and heteroaryl diversity, which is critical for targeting the ATP-binding pocket
of kinases.

e The C2-Amino Group: The primary amine at the C2 position is a versatile nucleophile. It can
be
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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